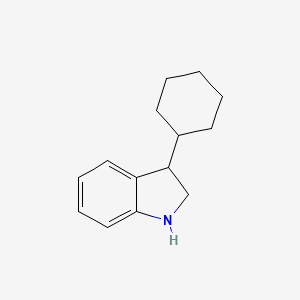

3-Cyclohexylindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-9,11,13,15H,1-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAYTEMEMSYWNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CNC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyclohexylindoline and Analogues

Strategies for Indoline (B122111) Ring System Construction

Several key approaches are employed for the synthesis of the indoline ring system. These methods often start from readily available precursors and utilize different reaction mechanisms to form the characteristic bicyclic structure.

Reductive Cyclization Approaches to Indolines

Reductive cyclization is a common strategy for constructing the indoline ring. This method typically involves the reduction and subsequent cyclization of suitably substituted precursors. For example, the reductive cyclization of ortho-substituted nitrobenzenes can lead to the formation of the indole (B1671886) core, which can then be further reduced to the indoline. jpionline.org Palladium-catalyzed reductive cyclization of o-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate has been reported as a method for synthesizing indoles, which could potentially be adapted or serve as a related strategy for indoline synthesis through further reduction. mdpi.com Another approach involves the photochemical pincer-catalyzed reductive cyclisation of specific amide substrates to yield indolines and oxindoles. rsc.org Palladium-catalyzed reductive cyclization of β-nitrostyrenes has also been explored, although challenges exist with certain substituents. mdpi.com

Dearomatization Reactions of Indoles to Form Indolines

Dearomatization reactions of indoles provide a route to access three-dimensional indoline structures by disrupting the aromaticity of the indole ring. thieme-connect.com This strategy often involves the addition of reagents across the double bond of the indole core, leading to the formation of a saturated or partially saturated five-membered ring. Visible-light-induced dearomative annulation of indoles has been highlighted as a recent advancement in forming polycyclic indolines, including fused and spiro indolines. acs.org Metal-free dearomatization of indoles with α-bromohydrazones has also been reported as an efficient method for synthesizing fused indoline heterocycles. rsc.org Palladium-catalyzed dearomatization via photoredox reactions can also be used for the construction of indoline scaffolds. acs.org

Cycloaddition Reactions for Indoline Scaffolds

Cycloaddition reactions offer powerful tools for constructing cyclic systems, including the indoline scaffold. These reactions involve the concerted or step-wise joining of two or more unsaturated molecules to form a new ring. Indole can serve as a versatile building block in cycloaddition reactions for the synthesis of diverse heterocyclic frameworks, including indolines. researchgate.net, scribd.com, nih.gov Intramolecular [4+2] cycloaddition strategies involving ynamides and conjugated enynes have been developed for the synthesis of highly substituted indolines. nih.gov These reactions can be particularly useful for constructing indolines with multiple substituents on the six-membered ring. nih.gov

Targeted Synthesis of 3-Substituted Indolines

Beyond the general strategies for constructing the indoline core, specific methods are employed to introduce substituents at the C3 position, which is crucial for the synthesis of 3-cyclohexylindoline.

Direct Functionalization at the C3 Position of Indoline Ring Systems

The C3 position of the indole ring system is known to be reactive towards electrophilic substitution. irjmets.com While this often leads to 3-substituted indoles, methods exist that can be adapted or modified to achieve direct functionalization at the C3 position of pre-formed indolines or to introduce the C3 substituent during the indoline ring formation. Direct C3 alkylations of indoles, while sometimes limited, are an active area of research. mdpi.com Arenesulfonyl indoles, which can generate reactive intermediates, have been exploited for the introduction of various nucleophiles at the C3 position of indoles, potentially leading to 3-substituted indoline precursors or directly to indolines upon further reaction. rsc.org BF₃-OEt₂ catalyzed C3-alkylation of indoles with maleimide (B117702) compounds has been reported, demonstrating a method for direct functionalization at C3. mdpi.com

Introduction of Cyclohexyl Moiety via Specific Reaction Pathways

The introduction of the cyclohexyl group at the C3 position of the indoline core requires specific reaction pathways. While direct methods for synthesizing this compound are not extensively detailed in the provided snippets, related syntheses of cyclohexyl-substituted indoline or indole derivatives offer insights into potential strategies.

One approach involves the synthesis of N-cyclohexylindoline derivatives. A palladium-catalyzed annulation reaction of iodoarenes with cyclohexylamine (B46788) has been reported as an effective method for synthesizing N-cyclohexylindoline derivatives. thieme-connect.com Although this method functionalizes the nitrogen atom, it demonstrates the compatibility of the cyclohexyl group with indoline synthesis conditions. thieme-connect.com

Another relevant example involves the synthesis of a cyclohexyl-substituted indole derivative. A Brønsted acid-catalyzed one-pot synthesis of indoles from o-aminobenzyl alcohols and furans was shown to be effective for substrates with cyclohexyl substituents, leading to the formation of N-tosyl-2-(3-oxobutyl)-3-cyclohexylindole. nih.gov While this yields a 3-cyclohexyl indole, it suggests that the cyclohexyl moiety can be successfully incorporated at the C3 position using appropriate precursors and reaction conditions, which could potentially be adapted for indoline synthesis through subsequent reduction.

Furthermore, a patent describes the preparation of 3-ethyl-3-cyclohexylindoline-1-4'-fluorophenyl ketone through a reaction involving an amide compound with a cyclohexyl substituent. google.com This indicates that a cyclohexyl group can be introduced at the C3 position, potentially alongside other substituents, during the formation or functionalization of the indoline ring system. The reaction involves a copper catalyst and proceeds at elevated temperatures. google.com

The synthesis of 1-cyclohexylindoline-2,3-dione (an isatin (B1672199) derivative) from a cyclohexyl-substituted aniline (B41778) precursor has also been reported, suggesting routes to introduce the cyclohexyl group onto a precursor that is subsequently cyclized to form the indoline system. rsc.org

While a direct, single-step synthesis of this compound from simple precursors is not explicitly detailed, the literature on indoline synthesis and C3 functionalization, combined with examples of introducing cyclohexyl groups into related indole/indoline structures, suggests that a multi-step synthesis involving the construction of the indoline core and the introduction of the cyclohexyl group at C3, or the cyclization of a precursor already bearing the cyclohexyl group at the appropriate position, would be the likely synthetic strategy.

Nucleophilic Addition Strategies to 3-Acylindoles

Nucleophilic addition reactions to 3-acylindoles represent a viable strategy for the synthesis of substituted indoline scaffolds. This approach leverages the reactivity of the carbonyl group at the C-3 position of the indole ring. Studies have shown that 3-acylindoles can undergo nucleophilic-type reactions with Grignard reagents, leading to the formation of substituted indolines. acs.orgnih.govfigshare.com The stereochemical outcome of these reactions, specifically the formation of cis- or trans-substituted indolines, can be influenced by the reaction conditions, such as the quenching procedure. acs.orgnih.gov

For instance, the reaction of 3-acylindoles with various Grignard reagents has been demonstrated to produce trans-indolines in good to excellent yields. acs.org The compatibility of this transformation with a variety of Grignard reagents, including vinyl-, substituted vinyl-, and aromatic magnesium bromides, highlights its versatility for introducing different substituents at the C-3 position. acs.org

Organometallic Catalysis in 3-Substituted Indoline Synthesis

Organometallic catalysis plays a crucial role in the synthesis of 3-substituted indolines, offering efficient and selective routes to these valuable compounds. Various transition metals, including palladium, copper, iridium, and rhodium, have been successfully employed in catalytic systems for constructing the indoline core or functionalizing the C-3 position. chemijournal.comnih.govfigshare.comnih.govbeilstein-journals.orgnih.govthieme-connect.comacs.orgthieme-connect.comresearchgate.net

Palladium catalysis is a widely utilized method for the synthesis of 3-substituted indoles and indolines through various mechanisms, including cyclization and functionalization reactions. Palladium-catalyzed N-heteroannulation of 2-nitrostyrenes has been shown to yield indoles with substituents at the 3-position. wvu.edu This methodology can be a key step in the synthesis of complex indole derivatives. wvu.edu

Furthermore, palladium-catalyzed asymmetric hydrogenation of unprotected 3-substituted indoles has been developed to provide chiral 3-substituted indolines with high enantioselectivity. The success of this method relies on the use of specific chiral ligands that create a suitable chiral environment around the palladium center. Palladium-catalyzed coupling reactions, such as Sonogashira and Suzuki couplings, of 3-iodoindoles have also been employed to synthesize highly substituted indoles. nih.gov

Copper catalysis offers alternative pathways for the synthesis of 3-substituted indolines and related indole structures. Copper-catalyzed oxidative cyclization of N-sulfonyl and N-aryl-2-vinylanilines has been reported to furnish N-aryl and N-sulfonyl indoles. nih.gov This method is particularly applicable to the synthesis of 3-substituted N-sulfonyl and N-aryl indoles. nih.gov

Copper catalysis has also been involved in three-component reactions for synthesizing 3-indole derivatives, utilizing indole, aldehydes, and active methylene (B1212753) compounds. rsc.org These methods often employ eco-friendly conditions and can achieve high yields. rsc.org Additionally, copper catalysis has been used in conjunction with rhodium catalysis for the synthesis of 3-indolylimines from N-propargylanilines. acs.orgnih.gov A copper benzene-1,3,5-tricarboxylate (B1238097) acid catalyst has been reported for the Yonemitsu condensation reaction to synthesize 3-substituted indole derivatives. du.ac.ir

Iridium catalysis has emerged as a powerful tool for the functionalization of indoles, including the introduction of substituents at the C-3 position. Iridium-catalyzed reverse prenylation of 3-substituted indoles has been reported, providing branched-selective indoline derivatives in good yields. nih.govrsc.org

Enantioselective iridium-catalyzed reactions have also been developed. An iridium-catalyzed intermolecular allylic alkylation of 3-substituted indoles can provide indoline products with multiple contiguous stereocenters with high levels of site, regio, diastereo, and enantioselectivity. rsc.org This approach utilizes specific chiral ligands to control the stereochemical outcome. rsc.org

Rhodium catalysis provides valuable methods for constructing substituted indole and indoline frameworks. Rhodium(II)-catalyzed annulation reactions have been developed for the synthesis of 3-indolylimines and indole-3-carboxaldehydes from N-propargylanilines. acs.orgnih.gov This method involves the denitrogenative annulation of N-sulfonyl-1,2,3-triazoles. acs.orgnih.gov

Rhodium catalysis has also been employed in the diastereoselective synthesis of highly substituted indolines from N-sulfonyl-1,2,3-triazoles and ortho-vinylanilines. thieme-connect.com This process involves trapping a rhodium imino carbene intermediate. thieme-connect.com

Organomolybdenum complexes have been utilized in stereoselective addition reactions that can lead to substituted indoline structures. While direct synthesis of this compound via this method is not explicitly detailed in the provided snippets, the general approach involves the nucleophilic addition of indole derivatives to cationic organomolybdenum complexes. acs.orgacs.org This strategy has been shown to be effective for obtaining indol-1-yl-substituted molybdenum complexes through the addition of substituted indoles to cationic (pyran)- and (cyclohexadiene)molybdenum complexes. acs.orgacs.org The efficiency of these additions is dependent on the substitution pattern of the indole nucleophile. acs.org Oxidative decomplexation can then yield the corresponding allylic iodides. acs.org

While the provided information focuses on N-substituted indoles reacting with molybdenum complexes, the principle of stereoselective addition mediated by organometallic complexes could potentially be extended or adapted for the synthesis of 3-substituted indolines, including those with a cyclohexyl group at the C-3 position, through appropriate substrate design and reaction conditions.

Data Tables

Based on the provided search results, specific quantitative data (e.g., yields, enantioselectivities) for the synthesis of this compound itself through these precise methods is limited. However, the general methodologies for synthesizing 3-substituted indolines and indoles are described with some yield information for various substituents.

Here is a table summarizing some representative yields mentioned for the synthesis of substituted indoles/indolines using the discussed catalytic methods, noting that specific data for this compound is not consistently available in the snippets.

| Synthetic Method | Catalyst System | Substrate Examples | Representative Yields | Citation |

| Palladium-Catalyzed N-Heteroannulation | Pd(0) catalyst, phosphine (B1218219) ligand, 1,10-phenanthroline (B135089) monohydrate | 2-nitrostyrenes | 61–99% | wvu.edu |

| Palladium-Catalyzed Asymmetric Hydrogenation | Palladium-diphosphine catalyst, Brønsted acid activator | Unprotected 3-substituted indoles | Excellent yields, ≤94.4:5.6 er | |

| Copper-Catalyzed Oxidative Cyclization | Copper catalyst, TEMPO, O₂ | N-sulfonyl and N-aryl-2-vinylanilines | Moderate yields | nih.gov |

| Copper-Catalyzed Three-Component Reaction | Cu(OAc)₂, KH₂PO₄ in PEG-400 | Indole, aldehydes, malononitrile (B47326) or ethyl 2-cyano acetate | Up to 98% (with EWG on aldehyde) | rsc.org |

| Iridium-Catalyzed Reverse Prenylation | Iridium catalyst | 3-substituted indoles | Excellent yields | nih.govrsc.org |

| Iridium-Catalyzed Asymmetric Allylic Alkylation | Chiral Ir-(P, olefin) complex, Mg(ClO₄)₂ Lewis acid | 3-substituted indoles with allylic carbonates | 40–99% yield, 83–99% ee | nih.gov |

| Rhodium(II)-Catalyzed Annulation | Rh₂(Piv)₄ | N-propargylanilines, N-sulfonyl-1,2,3-triazoles | Good yields (62–72% for indole-3-carboxaldehydes) | acs.orgnih.gov |

| Rhodium-Catalyzed Diastereoselective Synthesis | Rh₂(Piv)₄ | N-sulfonyl-1,2,3-triazoles, ortho-vinylanilines | Good to high yield, single diastereoisomer | thieme-connect.com |

| Nucleophilic Addition of Grignard Reagents to 3-Acylindoles | Grignard reagents | 3-Acylindoles | 44–93% | acs.org |

| Stereoselective Addition via Organomolybdenum Complexes | Cationic (pyran)- and (cyclohexadiene)molybdenum complexes, indole nucleophiles | Substituted indoles | Good yield (for allylic iodide after decomplexation) | acs.org |

Detailed Research Findings

Detailed research findings from the provided snippets offer insights into the scope, limitations, and proposed mechanisms of these synthetic methods.

For nucleophilic addition to 3-acylindoles, studies have explored the compatibility of various Grignard reagents and the influence of quenching procedures on stereoselectivity. acs.orgnih.gov For example, using different Grignard reagents allowed the synthesis of trans-indolines with yields ranging from 44% to 93%, demonstrating the method's applicability to various substituents. acs.org

In palladium catalysis, the development of asymmetric hydrogenation of unprotected 3-substituted indoles highlights the importance of ligand design for achieving high enantioselectivity. The use of large sterically hindered chiral ligands was found to be crucial for creating a suitable chiral pocket influencing the stereochemical outcome.

Copper-catalyzed methods have focused on developing efficient and environmentally friendly processes, such as reactions in PEG-400. rsc.org Studies have shown that the presence of electron-withdrawing groups on aldehyde substrates can enhance reaction rates and yields in three-component reactions. rsc.org

Iridium catalysis has demonstrated remarkable selectivity in functionalizing indoles. The reverse prenylation reaction shows high branched to linear selectivity. nih.govrsc.org The enantioselective allylic alkylation of 3-substituted indoles catalyzed by iridium can construct multiple stereocenters in a single step with high control over site, regio, diastereo, and enantioselectivity, emphasizing the role of specific N-aryl phosphoramidite (B1245037) ligands. rsc.org

Rhodium-catalyzed annulation reactions provide a method for directly incorporating imine, aldehyde, or amine groups at the C-3 position of the indole system. acs.orgnih.gov The diastereoselective synthesis of indolines using rhodium catalysis and ortho-vinylanilines highlights the ability to form products with contiguous quaternary carbon centers with high diastereoselectivity, which is rationalized by considering a six-membered transition state. thieme-connect.com

Studies involving organomolybdenum complexes have focused on the stereoselective addition of indole nucleophiles to cationic metal complexes. acs.orgacs.org The efficiency of these additions is significantly influenced by the substitution pattern of the indole, indicating the importance of electronic and steric factors in these reactions. acs.org

While specific detailed findings for the synthesis of this compound using each of these methods were not extensively provided in the search results, the general principles and demonstrated scope for various substituents on the indoline or indole core suggest the potential applicability of these strategies for introducing a cyclohexyl group at the C-3 position. Further research would be required to optimize conditions specifically for this compound synthesis via these routes.

Rhodium-Catalyzed Approaches

Metal-Free and Organocatalytic Methods for 3-Substituted Indolines

Metal-free and organocatalytic approaches offer environmentally benign and often highly selective routes to complex molecules, including 3-substituted indolines. These methods avoid the use of potentially toxic or expensive metal catalysts.

One strategy involves the use of organocatalysts in reactions such as asymmetric Friedel-Crafts alkylation of indoles. Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or squaramides, have been employed to synthesize 3-substituted indole derivatives with high enantioselectivity. researchgate.net While these reactions typically yield 3-substituted indoles, which require a subsequent reduction step to form the indoline ring, they establish the crucial C-C bond at the C3 position with control over stereochemistry. For instance, the Friedel-Crafts alkylation of indoles with nitroolefins catalyzed by chiral squaramides has been shown to produce 3-substituted indoles in moderate yields and high enantioselectivities. researchgate.net

Another metal-free approach involves intramolecular cyclization reactions. For example, a transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines has been reported to yield indolines via the cleavage of unactivated C-H and N-H bonds. organic-chemistry.org This method is applicable to the synthesis of functionalized indolines on a gram scale. organic-chemistry.org

Organocatalytic intramolecular Michael addition reactions have also been developed for the asymmetric synthesis of 2,3-disubstituted indolines. rsc.org Using primary amines derived from cinchona alkaloids as catalysts, these reactions can afford indoline derivatives with high yields and excellent enantioselectivities. rsc.org While the primary focus is on 2,3-substitution, the principles of organocatalytic cyclization are relevant to forming the indoline ring structure.

Furthermore, metal-free electrochemical methods have been explored for the synthesis of indoline derivatives from 2-vinyl anilines, utilizing iodine as a mediator. organic-chemistry.orgorganic-chemistry.org This approach allows for a switchable synthesis of either indoline or indole derivatives depending on the reaction conditions. organic-chemistry.orgorganic-chemistry.org

Data from representative metal-free and organocatalytic synthesis of 3-substituted indolines can be summarized as follows:

| Method | Catalyst | Substrate Type | Product Type | Yield (%) | Enantioselectivity (% ee) | Reference |

| Friedel-Crafts Alkylation (Organocatalytic) | Chiral Squaramide/Quinine | Indoles + Nitroolefins | 3-Substituted Indoles | Up to 80 | Up to >99 | researchgate.net |

| Oxidative Intramolecular Amination (Metal-Free) | Iodine (Mediator) | Anilines | Indolines | Not specified | N/A | organic-chemistry.org |

| Intramolecular Michael Addition (Organocatalytic) | Cinchona Alkaloid-derived Primary Amine | (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-ones | 2,3-Disubstituted Indolines | 62–97 | 93–99 | rsc.org |

| Electrochemical Intramolecular Amination (Metal-Free) | Iodine (Mediator) | 2-Vinyl Anilines | Indoline/Indole | Not specified | N/A | organic-chemistry.orgorganic-chemistry.org |

These methods highlight the potential for constructing the indoline core and introducing substituents at the C3 position without relying on transition metals, offering alternative pathways for synthesizing this compound analogues.

Photoredox Catalysis and Visible-Light-Induced Reactions

Photoredox catalysis and visible-light-induced reactions have emerged as powerful tools for organic synthesis, enabling transformations under mild conditions. These methods can be applied to the synthesis of indoline derivatives, often involving radical intermediates.

Nickel/photoredox dual catalysis has been successfully employed for the regioselective synthesis of 3-substituted indolines from iodoacetanilides and alkenes. organic-chemistry.orgnih.govmit.eduacs.orgorganic-chemistry.org This one-step annulation reaction exhibits high regioselectivity for 3-substituted products with both aliphatic and styrenyl olefins. organic-chemistry.orgnih.govacs.orgorganic-chemistry.org The mechanism is proposed to involve the utility of photoredox catalysts as controlled single electron transfer agents in multi-oxidation state nickel catalysis. nih.govacs.orgorganic-chemistry.org This approach is particularly relevant as it directly yields 3-substituted indolines.

Visible-light-mediated dearomative reactions of indoles have also been reported. One study describes a visible-light-mediated dearomative hydrogen atom abstraction/cyclization cascade of 3-substituted indoles to synthesize spirocyclic indoline derivatives. nih.gov This process, initiated by energy transfer from a sensitizer (B1316253) like thioxanthen-9-one, involves the dearomatization of the indole core. nih.gov While this leads to spiroindolines rather than simple 3-alkyl indolines, it demonstrates the capability of visible light to induce transformations of 3-substituted indole substrates.

Another visible-light-promoted photocatalytic method involves the tandem cyclisation of vinyl radicals for the synthesis of substituted indolines. rsc.org This tin-free method provides a mild and high-yielding pathway to a range of indolines with diverse substituents. rsc.org

Visible-light-triggered organophotoredox catalysis has also been utilized for the oxidation of 3-(benzylidene)indoline derivatives. rsc.org This metal-free protocol, using catalysts like Eosin Y, leads to indole-3-carbinols and 3-acyl indoles through an oxidative isomerization/carbon-oxygen bond formation. rsc.org Although this transforms a 3-substituted indoline, it showcases the use of visible light and organophotoredox catalysis with indoline substrates.

Key findings from photoredox and visible-light-induced synthesis of indolines are summarized below:

| Method | Catalyst/Conditions | Substrates | Products | Regioselectivity | Reference |

| Nickel/Photoredox Dual Catalysis | Ni catalyst, Photoredox catalyst, Light | Iodoacetanilides + Alkenes | 3-Substituted Indolines | High (for C3) | organic-chemistry.orgnih.govacs.orgorganic-chemistry.org |

| Visible-Light Dearomative Cascade | Sensitizer (e.g., Thioxanthen-9-one), Light | 3-Substituted Indoles | Spirocyclic Indoline Derivatives | N/A | nih.gov |

| Visible-Light Vinyl Radical Cyclization | Photocatalyst, Light | Precursors forming vinyl radicals | Substituted Indolines | Not specified | rsc.org |

| Visible-Light Organophotoredox Oxidation | Organophotoredox catalyst (e.g., Eosin Y), Light | 3-(Benzylidene)indoline Derivatives | Indole-3-carbinols, 3-Acyl Indoles | N/A | rsc.org |

These examples demonstrate the versatility of photoredox and visible-light methods in accessing indoline structures and functionalizing them at the C3 position. The nickel/photoredox dual catalysis is particularly noteworthy for its direct approach to 3-substituted indolines from acyclic precursors.

Electrochemical Synthesis of Indoline Derivatives

Electrochemical synthesis offers a powerful and often more sustainable alternative to traditional chemical synthesis by using electricity as the driving force for reactions. This approach can be applied to the construction of indoline derivatives.

Electrochemical methods have been developed for the intramolecular cyclization of 2-vinyl anilines to produce indoline and indole derivatives. organic-chemistry.orgorganic-chemistry.org Using iodine as a mediator, this metal-free electrochemical annulation allows for switchable access to either ring system. organic-chemistry.orgorganic-chemistry.org

Another electrochemical approach involves the dehydrogenative cyclization of 2-vinylanilides catalyzed by an organic redox catalyst, providing 3-substituted and 2,3-disubstituted indoles without the need for external chemical oxidants. organic-chemistry.org While this method yields indoles, it highlights the use of electrochemistry to form the indole ring system with substituents at the C3 position, which could potentially be reduced to the indoline.

Electrochemical intramolecular annulation of 2-alkynylanilines has also been explored, leading to indoles and indolines depending on the conditions. rsc.org These reactions often involve N-centered radicals or iodonium (B1229267) ion intermediates. rsc.org

Specific examples of electrochemical synthesis relevant to 3-substituted indolines include the condensation of aldehydes, indole, and malononitrile using an electrochemically induced method with LiClO4 as the supporting electrolyte. researchgate.net This method provides 3-substituted indole derivatives, which could potentially be reduced to the corresponding indolines. researchgate.net

Research findings in electrochemical synthesis of indoline derivatives include:

| Method | Conditions | Substrates | Products | Notes | Reference |

| Intramolecular Cyclization | Electrochemical, Iodine mediator | 2-Vinyl Anilines | Indoline/Indole | Switchable synthesis | organic-chemistry.orgorganic-chemistry.org |

| Dehydrogenative Cyclization | Electrocatalytic, Organic redox catalyst | 2-Vinylanilides | 3-Substituted Indoles | No external oxidant needed | organic-chemistry.org |

| Intramolecular Annulation | Electrochemical | 2-Alkynylanilines | Indoles/Indolines | Involves radical/iodonium intermediates | rsc.org |

| Electrochemically Induced Condensation | Electrochemical, LiClO4 electrolyte | Aldehydes, Indole, Malononitrile | 3-Substituted Indoles | Potential precursor to indolines | researchgate.net |

These electrochemical methods provide alternative and often more sustainable routes to access the indoline scaffold and introduce functional groups at the C3 position, relevant to the synthesis of this compound.

Mechanistic Investigations of 3 Cyclohexylindoline Formation

Elucidation of Reaction Pathways and Transition States

The formation of indolines from indole (B1671886) or aniline (B41778) precursors can proceed through various reaction pathways, often involving intramolecular cyclization. For instance, intramolecular hydroamination/cyclization of o-alkynylanilines is a common route to indoles and indolines. aablocks.com This process often involves the activation of the alkyne moiety by a metal catalyst, making it susceptible to nucleophilic attack by the amine nitrogen. aablocks.com The cyclization can occur via a 5-endo-dig pathway, leading to the formation of the five-membered indoline (B122111) ring. aablocks.com

Transition states in these cyclization reactions play a critical role in determining the reaction outcome, including regioselectivity and stereoselectivity. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the structures and energies of transition states and intermediates. For example, in some indole cyclization reactions, the formation of a C-C bond might proceed through a transition state involving nucleophilic attack by a carbon atom of the indole ring onto an activated electrophilic center. acs.org The nature of the catalyst and the electronic properties of the substrates significantly influence the characteristics of these transition states.

Another relevant mechanism in indole chemistry is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. This reaction proceeds through a phenylhydrazone intermediate that undergoes isomerization to an enehydrazine, followed by a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent cyclization and elimination to form the indole ring. wikipedia.orgmdpi.com While this method primarily yields indoles, variations or subsequent reactions could potentially lead to indolines. Isotopic labeling studies have been used to gain insight into the atom connectivity changes during the Fischer indole synthesis mechanism. wikipedia.orgmdpi.com

In the context of forming substituted indolines like 3-cyclohexylindoline, radical pathways have also been explored. For instance, a radical-based approach for the regioselective cross-coupling of indoles and cycloalkanes has been reported, involving the generation of a cyclohexyl radical that subsequently reacts with an indole derivative to form a C-alkylated product. rsc.orgresearchgate.net This process is proposed to involve the abstraction of a hydrogen atom from cyclohexane (B81311) to generate a cyclohexyl radical, which then adds to the indole ring. rsc.org

Role of Substrate Design in Mechanistic Control

The design of the starting material is paramount in controlling the mechanism and outcome of indoline formation. By strategically placing functional groups and controlling the tether length and flexibility between reactive centers, chemists can direct intramolecular cyclization pathways. For example, the position of an alkyne or alkene relative to an aniline or indole nitrogen atom dictates the possible modes of intramolecular cyclization (e.g., 5-endo-dig, 6-endo-dig).

Substituents on the indole or aniline core, as well as on the tethered group that will form the cyclohexyl ring in the case of this compound, can significantly influence the electronic and steric properties of the reacting centers. Electron-withdrawing or electron-donating groups can affect the nucleophilicity or electrophilicity of specific atoms, thereby influencing the feasibility and rate of bond formation steps. nih.gov Steric bulk can impact the accessibility of transition states and intermediates, potentially favoring certain cyclization pathways over others. researchgate.net

For instance, studies on intramolecular cyclization reactions of indole derivatives have shown that the electronic nature of substituents on the indole ring can influence the reaction time and yield. nih.gov The presence of specific functional groups can also enable different reaction cascades, leading to the formation of complex polycyclic indoline structures. rsc.org

Catalytic Cycles and Ligand Effects

Many methods for synthesizing substituted indolines rely on transition metal catalysis. Palladium, gold, copper, and rhodium complexes are commonly employed catalysts in indole and indoline synthesis via cyclization reactions. aablocks.comresearchgate.netbohrium.commdpi.combeilstein-journals.orgnih.govmdpi.comorganic-chemistry.orgnih.gov The catalytic cycle typically involves steps such as catalyst activation, substrate coordination, migratory insertion or nucleophilic attack, and product release with regeneration of the active catalyst species. acs.orgroyalsocietypublishing.org

Ligands bound to the metal center play a crucial role in modulating the catalyst's activity, stability, and selectivity. researchgate.netnih.gov Ligands can influence the electronic environment of the metal center, affecting its ability to activate substrates and interact with intermediates. They can also impose steric constraints that favor specific transition states, leading to improved regioselectivity or enantioselectivity in asymmetric cyclizations. researchgate.netnih.gov

For example, in gold-catalyzed cyclization reactions, the choice of ancillary phosphine (B1218219) ligands has been shown to dictate divergent reaction pathways, leading to different heterocyclic scaffolds. rsc.org Similarly, in palladium-catalyzed cyclizations, the ligand can influence the regioselectivity of C-H activation and subsequent cyclization steps. beilstein-journals.orgnih.gov The counterion associated with the metal catalyst can also have a significant effect on the reaction outcome. nih.gov

Detailed studies of catalytic cycles often involve identifying and characterizing intermediates, as well as determining the rate-limiting steps. royalsocietypublishing.org This information is vital for rational catalyst design and optimization of reaction conditions.

Umpolung Reactivity in Indole Transformations

Indoles are typically considered electron-rich aromatic heterocycles, with the C3 position being the most nucleophilic site, followed by C2. dicp.ac.cn However, achieving substitution patterns that require the indole core to react as an electrophile (umpolung reactivity) is a valuable strategy for synthesizing diverse indole and indoline derivatives. dicp.ac.cnacs.orgnih.govacs.orgresearchgate.net

Umpolung reactivity of indoles can be achieved through various methods, often involving activation of the indole nitrogen or a carbon atom. For instance, N-iodination of indoles has been shown to induce umpolung reactivity at the C3 position, enabling reactions with nucleophiles. dicp.ac.cn Transition metal catalysis, particularly with gold, has also been explored to achieve umpolung reactivity, allowing for functionalization of the indole C2 and C3 positions with nucleophiles. nih.govresearchgate.net

In the context of indoline formation, umpolung strategies can involve dearomatization of the indole ring, making specific carbon atoms more electrophilic and susceptible to attack by tethered nucleophiles. acs.orgacs.orgresearchgate.net This approach can lead to the formation of fused or spirocyclic indoline structures. acs.orgacs.org Mechanistic studies of these umpolung transformations often involve the characterization of reactive intermediates, such as indoleninium ions or activated metal-carbene species. acs.orgnih.gov

Isotopic Labeling Experiments in Mechanistic Studies

Isotopic labeling is a powerful tool for probing reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. By incorporating isotopes such as 13C, 2H (deuterium), or 15N into starting materials, researchers can use techniques like NMR spectroscopy or mass spectrometry to determine which atoms in the product originated from specific positions in the reactants.

In the study of indole and indoline formation mechanisms, isotopic labeling experiments have provided crucial insights into bond-breaking and bond-forming events, as well as rearrangement processes. For example, 13C labeling has been used in studies of the Bischler-Mohlau indole synthesis to determine the mechanistic pathway and rule out alternative rearrangements. nih.gov Deuterium labeling has been employed to study hydrogen migration and activation steps in catalytic cyclization reactions. chemrxiv.orgrsc.org

Isotopic labeling can help distinguish between competing mechanistic pathways, identify intermediates that are not directly observable, and confirm or refute proposed reaction steps, contributing to a more accurate understanding of how substituted indolines like this compound are formed. wikipedia.orgmdpi.comnih.govchemrxiv.orgrsc.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | To be determined |

| Indole | 797 |

| Cyclohexane | 8078 |

| Phenylhydrazine | 10017 |

| Acetaldehyde phenylhydrazone | 11241989 (example of substituted indole derivative found) |

Data Table Example (Illustrative - specific data for this compound formation mechanisms would require specific experimental data):

| Substrate A | Substrate B | Catalyst System | Conditions | Product Yield (%) | Key Intermediate Observed |

| o-alkynylaniline | - | Gold(I)/Ligand | RT, Solvent | >80 | Gold-acetylide |

| Indole derivative | Cyclohexane | Radical Initiator | High Temp, Solvent | Moderate | Cyclohexyl radical |

| Phenylhydrazine | Cyclohexanone (B45756) | Acid Catalyst | Reflux, Solvent | High | Enehydrazine |

Stereochemical Control in the Synthesis of 3 Cyclohexylindoline Analogues

Diastereoselective Synthetic Strategies

Diastereoselective approaches aim to favor the formation of one diastereomer over others in the synthesis of molecules with multiple stereocenters. In the context of 3-substituted indolines, this often involves controlling the relative stereochemistry between the C3 position and potentially other chiral centers within the molecule or introduced during the reaction.

One strategy involves annulation reactions. A highly diastereoselective [4 + 1] annulation reaction of in situ generated p-quinone methides has been developed for the synthesis of 3-aryl-substituted indolines. This method utilizes commercial manganese dioxide as an oxidant to generate ortho-tosylaminophenyl-substituted p-QMs in situ, leading to 3-aryl-2,3-dihydroindoles in good to excellent yields through a 1,6-conjugate addition/annulation cascade reaction. rsc.org

Another approach involves the diastereoselective addition of allylic indium intermediates to chiral o-bromophenyl sulfinyl imines. This reaction proceeds with good levels of diastereoselectivity and provides access to homoallylic amine derivatives that can be further transformed into indoline (B122111) structures. nih.gov

Tandem reactions can also be employed for diastereocontrol. A tandem protocol involving reductive alkylation of indoles and aldehydes followed by asymmetric hydrogenation has been shown to efficiently synthesize chiral cis-2,3-disubstituted indolines with good to excellent yields and high enantiomeric excesses. sci-hub.se

In some cases, the choice of additives can influence diastereoselectivity. The use of halides as additives has been reported to be necessary for achieving reasonable diastereoselectivity in copper-mediated indole (B1671886) arylation reactions used to synthesize indolines. sci-hub.se

Enantioselective Methodologies for Chiral Indolines

Enantioselective methodologies are designed to produce a single enantiomer of a chiral compound. For the synthesis of chiral indolines, this typically involves asymmetric catalysis or the use of chiral auxiliaries or reagents.

Asymmetric hydrogenation of indoles is a powerful method for the enantioselective synthesis of chiral indolines. Various catalytic systems have been developed for this transformation, including those based on palladium, iridium, ruthenium, and rhodium. sci-hub.sechinesechemsoc.orgbohrium.comrhhz.net For instance, iridium complexes with chiral P,N ligands have been effectively used in the enantioselective hydrogenation of N-protected indoles, yielding 2- and 3-substituted indolines with high enantioselectivities. sci-hub.se Cationic ruthenium complexes of chiral monosulfonylated diamines have also proven highly efficient for the asymmetric hydrogenation of both unprotected 1H-indoles and 3H-indoles at ambient temperature and pressure, providing excellent enantio- and diastereoselectivities for a range of indole derivatives. bohrium.com

Organocatalysis has emerged as a significant tool for asymmetric synthesis, including the synthesis of chiral indolines. nih.govresearchgate.netoup.com Chiral phosphoric acids, primary amines derived from cinchona alkaloids, and thiourea-based catalysts have been successfully applied in enantioselective cyclization and addition reactions to construct chiral indoline scaffolds. rsc.orgbohrium.comresearchgate.netscienceopen.com For example, an organocatalytic intramolecular Michael addition using a primary amine derived from a cinchona alkaloid afforded cis-2,3-disubstituted indoline derivatives with high yields, moderate diastereoselectivities, and excellent enantioselectivities. rsc.org

Kinetic resolution is another strategy employed to obtain enantioenriched indolines. This approach involves selectively reacting one enantiomer from a racemic mixture, leaving the unreacted enantiomer in enriched form. Kinetic resolution of 2-arylindolines has been achieved using n-butyllithium and sparteine (B1682161) followed by electrophilic quench. nih.govresearchgate.netwhiterose.ac.uk Oxidative kinetic resolution catalyzed by chiral phosphoric acids has also been reported for 2-substituted indoline derivatives. rhhz.net

Palladium-catalyzed asymmetric C(sp3)–H activation/cyclization has been explored for the enantioselective synthesis of indolines, including cyclohexyl-fused indolines, albeit sometimes with moderate enantioselectivities. rsc.org

Control of Stereochemistry via Quenching Procedures

The quenching procedure, the process of stopping a reaction and often reacting excess reagents or intermediates, can sometimes influence the stereochemical outcome of a reaction. While less commonly highlighted as a primary method for inducing stereoselectivity compared to catalysis or chiral reagents, the method and timing of quenching can affect the ratio of stereoisomers obtained, particularly when dealing with reactive intermediates that can undergo epimerization or react with the quenching agent in a stereoselective manner.

In the synthesis of substituted indolines via nucleophilic addition of Grignard reagents to 3-acylindoles, the different quenching procedures employed could lead to either cis- or trans-substituted indolines. acs.org This suggests that the way the enolate intermediate, formed after the addition, is protonated or trapped can influence the final diastereoselectivity. Trapping the enolate intermediate with aryl acyl chlorides provided indolines with a quaternary carbon center with high stereoselectivity. acs.org

In kinetic resolution processes involving organolithium intermediates, the electrophilic quench step is crucial. nih.govresearchgate.netwhiterose.ac.uk The nature of the electrophile and the conditions of the quench can impact the yield and enantiomeric ratio of the recovered starting material and the formed product. For example, in the kinetic resolution of 2-arylindolines using n-butyllithium and sparteine, the electrophilic quench following the deprotonation step is essential for isolating the enantioenriched products. nih.gov

While the search results did not provide extensive detailed research findings or data tables specifically focusing on the control of stereochemistry solely via quenching procedures for 3-cyclohexylindoline analogues, the principle that quenching can influence the final stereoisomer distribution, especially when reactive intermediates are involved, is demonstrated in the context of other substituted indolines and related systems. acs.orgsciengine.comuni-konstanz.de The specific conditions of the quench, such as the nature of the quenching agent, temperature, and time, can impact the outcome by influencing the rate and stereoselectivity of the reaction between the intermediate and the quencher, or by affecting the stability and epimerization of the intermediate.

Computational and Theoretical Studies of 3 Cyclohexylindoline Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for studying the electronic structure of many-body systems, including molecules. wikipedia.org DFT is employed to determine the optimized molecular geometry and calculate the total energy of a compound. arabjchem.org By using functionals that consider the spatially dependent electron density, DFT can provide accurate descriptions of molecular properties. wikipedia.org Various functionals exist, including local methods, gradient-corrected methods (GGA), and hybrid functionals that combine DFT with Hartree-Fock exchange energies, such as B3LYP and ωB97XD. uni-muenchen.de

Studies utilizing DFT calculations have shown good agreement between theoretically calculated energies and experimental results, such as UV-Vis spectra. mdpi.com The accuracy of DFT in predicting molecular geometry has also been demonstrated, with optimized geometries showing high similarity to experimental data obtained from techniques like X-ray diffraction. mdpi.com For instance, in studies of related compounds, DFT calculations using the B3LYP functional and basis sets like 6-311G++(d,p) have successfully reproduced experimental geometric parameters. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity. libretexts.orgossila.com The HOMO represents the energy level of the most loosely held electrons, while the LUMO represents the lowest energy level available to accept electrons. libretexts.orgossila.com The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). ossila.com This gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. ossila.com

Computational methods, including DFT, are widely used to calculate HOMO and LUMO energies and their gap. mdpi.comarabjchem.org These calculations can provide insights into electron transfer processes and the molecule's behavior in chemical reactions. lew.ro For example, studies have shown correlations between DFT-calculated HOMO-LUMO energies and experimental parameters like redox potentials. mdpi.com

Electron Density Distribution Analysis

Electron density distribution, a three-dimensional function, describes the probability of finding an electron in a given region of space around a molecule. researchgate.netwikipedia.org Analysis of electron density provides insights into the distribution of charge within a molecule, which is fundamental to understanding its properties and reactivity. wikipedia.orgutwente.nl Regions of high electron density are typically found around atoms and in chemical bonds. wikipedia.org

Computational methods, including those based on quantum mechanics and DFT, are used to calculate and visualize electron density distributions. researchgate.netutwente.nl Techniques such as Electron Localization Function (ELF) analysis can be employed to analyze the bonding changes and electron localization within a molecule during a reaction. mdpi.comnih.gov

Correlation with Chemical Reactivity

The properties of the frontier molecular orbitals, particularly the energies of the HOMO and LUMO and their energy gap, are strongly correlated with a molecule's chemical reactivity. lew.rosciforum.netrsc.orgacs.orgbsu.bywisc.eduarxiv.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). scirp.org A smaller HOMO-LUMO gap indicates that less energy is required for an electron transition, potentially leading to higher reactivity. ossila.com

Computational studies utilize these parameters to predict and explain chemical behavior. rsc.org For instance, the dual descriptor, which is related to the HOMO-LUMO gap, can be used to assess the nucleophilic and electrophilic regions of a molecule and predict its reactivity towards different types of attacks. scirp.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule in three dimensions. readthedocs.iouni-muenchen.de The MEP at a given point in space represents the force that a positive test charge would experience at that point due to the molecule's nuclei and electrons. uni-muenchen.de MEP maps are typically visualized by mapping the potential values onto the molecule's surface, often using a color-coded scheme. readthedocs.iouni-muenchen.deresearchgate.net

MEP maps are particularly useful for identifying potential sites for electrophilic attack (regions of negative potential) and nucleophilic attack (regions of positive potential). uni-muenchen.deresearchgate.net This information helps in understanding and predicting a molecule's reactivity towards charged species. uni-muenchen.de Computational methods, such as DFT calculations, are used to generate MEP maps. readthedocs.ioresearchgate.net The calculation involves determining the electron density and the potential at various points around the molecule. uni-muenchen.de

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method used to translate the complex quantum-mechanical wavefunction into a more chemically intuitive picture based on localized bonds and lone pairs (the Lewis structure). uni-muenchen.destackexchange.com NBO analysis transforms the atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and ultimately natural bond orbitals (NBOs). uni-muenchen.de

NBO analysis helps in understanding the bonding nature, hybridization, and delocalization of electrons within a molecule. wisc.eduuni-muenchen.destackexchange.com It can identify Lewis-type NBOs (filled donor orbitals) and non-Lewis-type NBOs (vacant acceptor orbitals). stackexchange.com The interactions between donor and acceptor orbitals, often referred to as hyperconjugative interactions, can be analyzed to assess molecular stability and charge transfer. stackexchange.comdergipark.org.tr The stabilization energy associated with these interactions can be quantified through second-order perturbation analysis. stackexchange.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations encompass a range of theoretical methods used to study the electronic structure and properties of molecules. arabjchem.orgbsu.by These calculations provide detailed information about electron distribution, energy levels, and other electronic characteristics that govern a molecule's behavior. arxiv.orgmiracosta.edu Beyond HOMO-LUMO analysis and MEP mapping, quantum chemical methods can be used to calculate properties such as ionization potential, electron affinity, electronegativity, hardness, softness, and dipole moment. researchgate.net

These calculated electronic properties are essential for understanding various aspects of chemical reactivity, including charge transfer and the propensity for certain types of reactions. nih.govresearchgate.net Quantum chemical calculations are performed using various software packages and levels of theory, often involving DFT with specific functionals and basis sets. arabjchem.orgresearchgate.net The results of these calculations can be correlated with experimental observations to validate the theoretical models and gain deeper insights into molecular behavior. mdpi.comarabjchem.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulation is a computational method used to analyze the physical movements of atoms and molecules over time. It provides a dynamic view of a system's evolution by numerically solving Newton's equations of motion for interacting particles. wikipedia.org Forces between particles and their potential energies are often calculated using interatomic potentials or molecular mechanical force fields. wikipedia.org MD simulations are widely applied in various fields, including chemical physics, materials science, and biophysics. wikipedia.org

The design of an MD simulation considers factors such as computational power, simulation size, timestep, and total time duration to ensure calculations can be completed within a reasonable timeframe while being long enough to be relevant to the natural processes being studied. wikipedia.org Software packages like GROMACS are commonly used for performing fully solvated molecular dynamics simulations. uams.edu MD simulations can be used to study the structural, dynamical, and thermodynamical properties of molecular systems. mdpi.com They can provide insights into the behavior of molecules, including interactions with other molecules or within different environments, such as lipid bilayers. mdpi.comnih.gov Tools like QwikMD connect molecular graphics programs to MD programs, facilitating the setup and analysis of simulations. uiuc.edu

While MD simulations are a powerful tool for understanding the dynamic behavior of molecular systems, no specific studies detailing the application of MD simulations to 3-Cyclohexylindoline were found in the provided search results.

Spectroscopic Characterization for Structural Elucidation of 3 Cyclohexylindoline and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra, the structure of a compound can be determined.

1H NMR and 13C NMR for Proton and Carbon Frameworks

¹H NMR spectroscopy is used to identify the different types of hydrogen atoms in a molecule and their relative positions. The chemical shift (δ) of a proton signal is influenced by its electronic environment, while the splitting pattern (multiplicity) provides information about the number of neighboring protons. The integration of a signal is proportional to the number of protons it represents.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a signal in the ¹³C NMR spectrum. ceitec.cz Similar to ¹H NMR, the chemical shift of a carbon signal is dependent on its electronic environment. Broadband proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by collapsing multiplets into single peaks, and techniques like APT or DEPT experiments are used to determine the multiplicity of carbon atoms (e.g., CH₃, CH₂, CH, or quaternary carbon). ceitec.cz

For 3-cyclohexylindoline and its derivatives, ¹H and ¹³C NMR are crucial for confirming the presence of the indoline (B122111) ring system and the cyclohexyl substituent, as well as determining the positions of any additional substituents on either ring. Characteristic signals for the aromatic protons of the indoline core, the aliphatic protons and carbons of the cyclohexyl ring, and the protons and carbons at the junction of the two rings are expected and analyzed to validate the proposed structure. lookchem.com

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

Advanced NMR techniques provide more sophisticated insights into molecular structure and connectivity. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly useful for complex molecules or for unambiguous signal assignment. nmrsoft.com, ipb.pt

COSY reveals correlations between protons that are coupled to each other through bonds, helping to establish connectivity within spin systems.

HSQC correlates protons with the carbon atoms to which they are directly attached (¹J(CH) coupling). ceitec.cz

HMBC shows correlations between protons and carbons that are separated by two or three bonds (²J(CH) and ³J(CH) couplings), providing information about longer-range connectivity. ceitec.cz

NOESY identifies protons that are spatially close to each other, regardless of whether they are coupled through bonds. nmrsoft.com, slideshare.net This through-space correlation is particularly valuable for determining the relative stereochemistry of different parts of a molecule, such as the orientation of the cyclohexyl ring relative to the indoline core in this compound derivatives. columbia.edu

These 2D NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals in the NMR spectra of this compound and its substituted derivatives, providing robust evidence for the proposed structures. ipb.pt

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation due to molecular vibrations. utdallas.edu, edinst.com Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. libretexts.org, pressbooks.pub

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands are expected for N-H stretching vibrations (if the indoline nitrogen is not substituted), C-H stretching vibrations (both aliphatic from the cyclohexyl ring and aromatic from the indoline ring), C=C stretching vibrations within the aromatic indoline ring, and C-N stretching vibrations. hilarispublisher.com, lookchem.com The specific positions and intensities of these bands provide supportive evidence for the molecular structure. FTIR is a type of IR spectroscopy that uses a Fourier transform to process the data, offering advantages in terms of speed and sensitivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy levels. rsc.org, shu.ac.uk, usp.br This technique is particularly useful for molecules containing chromophores, which are functional groups that absorb UV or visible light. shu.ac.uk The indoline ring system contains a conjugated π system, which acts as a chromophore and is expected to exhibit absorption bands in the UV region of the spectrum. rsc.org

The UV-Vis spectrum of this compound and its derivatives can provide information about the electronic transitions within the molecule. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic values that can be used to identify the presence of the indoline chromophore and to study the effect of substituents on the electronic structure. usp.br Changes in the UV-Vis spectrum upon substitution can indicate alterations in the conjugation or electronic environment of the indoline ring. researchgate.net

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS) for Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation pattern. nih.gov Different ionization techniques and mass analyzers can be used depending on the nature of the compound and the desired information.

MS provides the nominal molecular weight of the compound, which can be used to confirm its elemental composition.

HRMS (High-Resolution Mass Spectrometry) provides accurate mass measurements, allowing for the determination of the exact molecular formula of the compound. nih.gov, xmu.edu.cn

GC-MS (Gas Chromatography-Mass Spectrometry) couples a gas chromatograph with a mass spectrometer, allowing for the separation of mixtures before mass analysis. nih.gov, chromatographyonline.com This is useful for analyzing the purity of a sample or identifying components in a reaction mixture.

ESI-MS (Electrospray Ionization-Mass Spectrometry) is a soft ionization technique often used for polar or thermolabile compounds, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. researchgate.net, xmu.edu.cn Tandem MS (MS/MS) experiments can be performed with ESI-MS to induce fragmentation of selected ions, providing structural information based on the fragmentation pathways. researchgate.net

Analysis of the molecular ion peak in the mass spectrum confirms the molecular weight of this compound or its derivative. The fragmentation pattern observed in the MS spectrum provides structural information by revealing characteristic fragment ions that result from the breaking of specific bonds within the molecule. nih.gov, miamioh.edu For example, fragmentation related to the cleavage of the bond between the indoline ring and the cyclohexyl substituent, or fragmentation within the cyclohexyl ring or indoline core, can be observed and interpreted to support the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of crystalline compounds. anton-paar.com, wikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a single crystal, the arrangement of atoms in the crystal lattice can be determined with high precision. anton-paar.com, libretexts.org, azolifesciences.com

While requiring a suitable single crystal, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the precise spatial arrangement of all atoms in the molecule. anton-paar.com, azolifesciences.com This technique can unambiguously confirm the connectivity and stereochemistry of this compound and its derivatives in the solid state. nih.gov It can also reveal details about crystal packing and intermolecular interactions. wikipedia.org Although obtaining suitable crystals can sometimes be challenging, successful X-ray crystallographic analysis provides invaluable data for structural elucidation. xmu.edu.cn

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique widely regarded as the gold standard for determining the atomic and molecular structure of crystalline substances unl.ptnorthwestern.edu. This method involves exposing a single crystal of the compound to an intense beam of X-rays, which diffract in a regular pattern based on the crystal's internal lattice carleton.edu. By analyzing the angles and intensities of the diffracted X-rays, a three-dimensional electron density map can be generated, revealing the precise positions of atoms within the crystal .

This technique allows for the determination of crucial structural parameters, including unit cell dimensions, bond lengths, bond angles, and torsion angles unl.ptcarleton.eduuol.de. It can also provide information about molecular conformation, crystal packing, and the presence of intermolecular interactions such as hydrogen bonds unl.ptnorthwestern.edu. The process typically involves growing a suitable single crystal (generally larger than 0.1 mm), collecting diffraction data as the crystal is rotated, and then using specialized software to solve and refine the crystal structure uol.deresearchgate.net.

While direct crystallographic data for this compound itself were not explicitly found in the search results, single-crystal X-ray diffraction has been successfully applied to elucidate the structures of various indole (B1671886) and indoline derivatives iucr.orgnih.goviucr.orgnih.govnajah.eduacs.orgmdpi.comnih.govresearchgate.netacs.org. For instance, the technique has been used to confirm the structures of indol-1-yl-substituted cyclohexenylmolybdenum complexes, which are related to cyclohexylindole derivatives acs.orgacs.org. It has also been applied to indoline-2,3-dione derivatives, providing detailed geometric parameters and confirming molecular structures in the solid state iucr.orgiucr.org. The successful application of this technique to related indoline and indole structures suggests its suitability for obtaining precise structural information for this compound and its derivatives, enabling the determination of their solid-state conformations and packing arrangements.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis (HSA) is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure, providing a detailed understanding of the close contacts between molecules scirp.orgmdpi.commdpi.comrsc.org. This technique defines a surface around a molecule in a crystal where the electron density from that molecule equals the electron density from all surrounding molecules mdpi.com. Mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (dnorm), allows for the identification of regions involved in intermolecular interactions nih.govmdpi.com. Red areas on the dnorm surface typically indicate particularly close contacts, while blue areas represent more distant regions nih.govmdpi.com.

A key component of Hirshfeld surface analysis is the generation of two-dimensional fingerprint plots nih.goviucr.orgscirp.orgbuketov.edu.kz. These plots summarize all intermolecular contacts in the crystal by showing the distribution of distances from points on the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface nih.gov. Fingerprint plots can be delineated to show the contributions of specific types of interactions, such as H···H, C···H, O···H, N···H, and halogen···H contacts iucr.orgnih.goviucr.orgnajah.edu.

Studies on various indole and indoline derivatives have utilized Hirshfeld surface analysis to investigate their crystal packing and intermolecular forces iucr.orgnih.goviucr.orgnajah.edumdpi.com. These analyses commonly reveal that H···H interactions are significant contributors to the crystal packing iucr.orgiucr.orgnajah.eduscirp.org. Other important interactions frequently observed in indoline and indole derivatives include C—H···O, C—H···π, π–π stacking, and halogen···H interactions, depending on the substituents present iucr.orgnih.goviucr.orgnih.govnajah.edumdpi.com. For example, in one indoline-2,3-dione derivative, H···H contacts accounted for a significant percentage (58.9%), alongside contributions from H···O/O···H and H···Br/Br···H contacts iucr.org. Another study on a dihydroindoledione derivative found H···H interactions to be the most important, with contributions also from H···O/O···H and H···N/N···H contacts iucr.org.

Advanced Materials Applications of 3 Cyclohexylindoline and Indoline Derivatives

Utilization in Organic Semiconductors and Electronic Devices

Organic semiconductors, characterized by their conductivity falling between that of insulators and metals, are crucial components in the development of flexible, lightweight, and cost-effective electronic devices. Indole (B1671886) derivatives have been explored for their potential in organic electronics due to their tuneable optoelectronic properties and structural characteristics. ias.ac.inresearchgate.netbrilliantmatters.com These materials are typically formed from unsaturated organic molecules and exhibit semiconductivity through mechanisms such as photoconductivity, polaron transfer, and electron hopping. ebsco.com The electronic properties of organic semiconductors are significantly influenced by their band structure, including the valence band and conduction band separated by an energy gap. ebsco.com

Indolo[2,3-b]indoles, a class of compounds incorporating the indole framework, have shown promise for applications in organic semiconductors and electronic devices due to their intriguing electronic, luminescent, and morphological properties. acs.org The development of efficient strategies for synthesizing functionalized indoles is of great importance in organic synthesis for their use as privileged building blocks for functional materials. researchgate.net

Research indicates that the chemical design of indoline (B122111) derivatives allows for the tuning of their optoelectronic properties and semiconductor performance in organic field-effect transistors (OFETs). researchgate.net For instance, pyridopyrazino[2,3-b]indole derivatives, featuring a donor-acceptor (D-A) assembly, exhibit intramolecular charge transfer (ICT) transitions and can function as n-type materials in optoelectronic devices. ias.ac.in

Integration into Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a key area where indoline derivatives are being investigated. Indole derivatives are finding applications in materials science, including OLEDs. researchgate.netresearchgate.net The development of efficient and stable electroluminescent devices is a significant challenge in OLED research. researchgate.net

Indolo[3,2-b]indole derivatives, with their planar rigid structure and photophysical properties, have attracted attention as materials for organic electronics, although their specific application in OLEDs is still an active area of research. researchgate.net Studies have reported fluorescent OLEDs utilizing indolo[3,2-b]indole derivatives as electron-donors. researchgate.net For example, one such derivative, DHID-DPS, exhibited a smaller singlet-triplet energy gap and demonstrated thermally activated delayed fluorescence (TADF) properties, leading to a doped OLED with a maximum external quantum efficiency of 3.86% with blue-green fluorescence. researchgate.net This suggests the potential of indolo[3,2-b]indole derivatives as donor moieties in OLED applications. researchgate.net

Indole-modified and indole-substituted tetraphenylethylenes, exhibiting aggregation-induced emission (AIE) features, have also been explored as emitters for conventional OLEDs, particularly for blue emission. acs.org

Application in Dye-Sensitized Solar Cells (DSSCs) and Photovoltaics

Indoline-based D-A-π-A organic sensitizers are particularly promising for developing highly efficient and stable DSSCs that are responsive to long wavelengths. acs.org Theoretical studies have been conducted on triphenylamine-based indoline dye sensitizers to investigate their potential in DSSCs. researchgate.netnih.gov These studies revealed that modifications to the donor part of the dye can significantly alter electronic structures, molecular orbital energies, and intramolecular charge transfer absorption bands. researchgate.netnih.gov

Research on indoline dyes with various acceptors for DSSCs has shown that the anchoring group of the dye should be close to its LUMO and have a higher electron population for improved conversion efficiency in DSSC devices. researchgate.net Indole derivatives, such as triazatruxenes, have been used as donor units in DSSCs, achieving power conversion efficiencies of up to 13.6%. ossila.com

Photochromic spiro-indoline naphthoxazines and naphthopyrans have also been explored for their potential application in photovoltaics, particularly for the design of semi-transparent devices where transparency can be modulated by light intensity. rsc.org

Development of Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are another area where indoline derivatives are being investigated for their semiconducting properties. The performance of OFET devices is primarily dependent on the charge carrier mobility of the semiconducting material and the current on/off ratio. google.com Ideal organic semiconductors for OFETs should exhibit low conductivity in the off state and high charge carrier mobility. google.com

Indoloindolizines, a new class of π-expanded compounds merging indole and indolizine (B1195054) moieties, have been designed and synthesized with the aim of developing stable organic field-effect transistors. acs.org These compounds have demonstrated ambipolar charge transport properties, indicating their potential for OFET applications. acs.org

Studies on indigo (B80030) derivatives as organic semiconductors for sustainable organic electronics have shown that chemical functionalization can tune their semiconductor performance in OFETs. researchgate.net Research has revealed correlations between the molecular structures of indigo derivatives, their film characteristics, charge carrier transport properties, and transistor characteristics. researchgate.net

Role as Synthetic Building Blocks for Functional Materials

Indoline and indole derivatives are widely recognized as important synthetic building blocks for the construction of a diverse range of functional materials. researchgate.netpcbiochemres.comsigmaaldrich.comsigmaaldrich.comunimelb.edu.au Their versatile reactivity and the ability to introduce various substituents allow for the rational design and synthesis of molecules with tailored properties for specific applications. ossila.comossila.com

The indole ring system is a crucial intermediate in heterocyclic synthesis and is found in numerous natural products, pharmaceuticals, and functional materials. researchgate.netpcbiochemres.comsigmaaldrich.com Substituted indoles serve as essential components in various bioactive compounds and materials. researchgate.netpcbiochemres.com

Indoline derivatives can be synthesized through various methods, including palladium-catalyzed intramolecular amination and metal-free electrochemical intramolecular C(sp2)-H amination. organic-chemistry.org These synthetic strategies provide access to functionalized indoline derivatives that can be utilized in the development of advanced materials. The construction of 2,3-disubstituted indoline derivatives through [4+1] annulation reactions further highlights their utility as versatile building blocks in organic synthesis. rsc.org

While specific detailed applications of 3-cyclohexylindoline as a direct functional material in these devices are not extensively reported in the provided literature, its structure as a substituted indoline suggests its potential as a building block for synthesizing more complex molecules with properties relevant to organic semiconductors, OLEDs, DSSCs, photovoltaics, and OFETs. The presence of the cyclohexyl group can influence the steric and electronic properties of the resulting materials, potentially impacting their performance in these applications. This compound is also listed as a commercially available building block. ambeed.com

Future Directions in 3 Cyclohexylindoline Research

Development of Novel and Sustainable Synthetic Routes

Future research on 3-Cyclohexylindoline will likely focus on developing more efficient, environmentally friendly, and scalable synthetic methodologies. Current approaches to related cyclohexylindole structures exist, with some compounds like 3-cyclohexyl-1H-indole-6-carboxylic acid being available as fine chemical intermediates nih.gov. The synthesis of indoline (B122111) derivatives often involves various chemical transformations nih.gov.